p53-MDM2-IN-4

Description

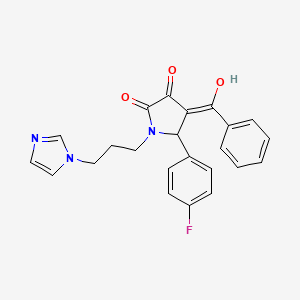

The exact mass of the compound 4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one is 405.14886967 g/mol and the complexity rating of the compound is 669. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4Z)-5-(4-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-imidazol-1-ylpropyl)pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20FN3O3/c24-18-9-7-16(8-10-18)20-19(21(28)17-5-2-1-3-6-17)22(29)23(30)27(20)13-4-12-26-14-11-25-15-26/h1-3,5-11,14-15,20,28H,4,12-13H2/b21-19- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZHIJKGQYGXRHB-VZCXRCSSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC=C(C=C4)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC=C(C=C4)F)/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

p53-MDM2-IN-4: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, DNA repair, and apoptosis. Its inactivation is a hallmark of many cancers. In a significant portion of tumors with wild-type p53, its function is abrogated by the overexpression of its primary negative regulator, the E3 ubiquitin ligase Murine Double Minute 2 (MDM2). The interaction between p53 and MDM2 leads to the ubiquitination and subsequent proteasomal degradation of p53, as well as the inhibition of its transcriptional activity. The disruption of the p53-MDM2 interaction is a promising therapeutic strategy for reactivating p53's tumor-suppressive functions. This technical guide provides an in-depth overview of the mechanism of action of p53-MDM2-IN-4, a small molecule inhibitor of the p53-MDM2 interaction, in cancer cells. This document includes a summary of its inhibitory activity, detailed protocols for key experimental assays used to characterize such inhibitors, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction: The p53-MDM2 Axis in Cancer

The p53 protein, encoded by the TP53 gene, is a transcription factor that responds to a variety of cellular stresses, including DNA damage, oncogene activation, and hypoxia. Upon activation, p53 orchestrates a complex transcriptional program that can lead to cell cycle arrest, allowing for DNA repair, or induce apoptosis to eliminate irreparably damaged cells.

MDM2 is a primary antagonist of p53. It binds to the N-terminal transactivation domain of p53, leading to two main inhibitory effects:

-

Inhibition of Transcriptional Activity: By binding to p53, MDM2 sterically hinders the interaction of p53 with the transcriptional machinery.

-

Promotion of p53 Degradation: MDM2 possesses E3 ubiquitin ligase activity, targeting p53 for ubiquitination and subsequent degradation by the 26S proteasome.

This relationship forms a negative feedback loop, as the gene encoding MDM2 is itself a transcriptional target of p53. In many cancers, the MDM2 gene is amplified, leading to excessive MDM2 protein levels and the functional inactivation of wild-type p53.

This compound: A Small Molecule Inhibitor

This compound is a small molecule designed to inhibit the protein-protein interaction between p53 and MDM2. By occupying the p53-binding pocket on the MDM2 protein, this compound prevents MDM2 from binding to and inhibiting p53. This leads to the stabilization and activation of p53, thereby restoring its tumor-suppressive functions in cancer cells with wild-type p53.

Quantitative Data

The following table summarizes the known in vitro activity of this compound.

| Compound | Target | Assay Type | Ki (μM) |

| This compound | p53-MDM2/MDMX | Biochemical | 3.079[1] |

Note: Ki represents the inhibition constant and is a measure of the compound's binding affinity to its target.

Mechanism of Action in Cancer Cells

The primary mechanism of action of this compound in cancer cells harboring wild-type p53 is the reactivation of the p53 signaling pathway. This is achieved through the following steps:

-

Inhibition of the p53-MDM2 Interaction: this compound binds to MDM2, preventing its association with p53.

-

Stabilization of p53: The disruption of the p53-MDM2 interaction prevents the MDM2-mediated ubiquitination and degradation of p53, leading to an accumulation of p53 protein within the cell.

-

Activation of p53 Target Genes: The stabilized and active p53 translocates to the nucleus and acts as a transcription factor, upregulating the expression of its target genes.

-

Induction of Cell Cycle Arrest and Apoptosis: Key p53 target genes include CDKN1A (encoding p21), which mediates cell cycle arrest, and pro-apoptotic genes like BAX and PUMA, which trigger programmed cell death.

Signaling Pathway

The following diagram illustrates the p53-MDM2 signaling pathway and the mechanism of action of this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize p53-MDM2 inhibitors like this compound.

Biochemical Assay: Homogeneous Time-Resolved Fluorescence (HTRF)

This assay is used to quantify the in vitro inhibition of the p53-MDM2 interaction.

Principle: HTRF is a proximity-based assay. A recombinant GST-tagged MDM2 protein is recognized by an antibody conjugated to a Europium cryptate donor fluorophore. A biotinylated p53-derived peptide is recognized by streptavidin conjugated to an XL665 acceptor fluorophore. When the p53 peptide and MDM2 protein interact, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal upon excitation. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

Materials:

-

Recombinant human GST-MDM2 protein

-

Biotinylated p53 peptide (e.g., Biotin-SQETFSDLWKLLPEN)

-

Anti-GST antibody conjugated to Europium cryptate (donor)

-

Streptavidin-XL665 (acceptor)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA)

-

384-well low-volume white microplates

-

HTRF-compatible plate reader

Protocol:

-

Prepare a serial dilution of this compound in DMSO, followed by a dilution in assay buffer to the desired final concentrations.

-

In a 384-well plate, add 5 µL of the diluted inhibitor or DMSO vehicle (for control).

-

Add 5 µL of a solution containing GST-MDM2 and the anti-GST-Europium cryptate antibody.

-

Add 5 µL of a solution containing the biotinylated p53 peptide and Streptavidin-XL665.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm (donor) and 665 nm (acceptor) after excitation at 320 nm.

-

Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and determine the percent inhibition relative to controls.

-

Plot the percent inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assays

This assay measures the effect of the inhibitor on the proliferation and viability of cancer cells.

Principle: The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically. The CellTiter-Glo® assay measures ATP levels, which is also an indicator of cell viability.

Materials:

-

Human cancer cell lines with wild-type p53 (e.g., SJSA-1, HCT116) and mutant or null p53 (e.g., SW480, Saos-2) for selectivity assessment.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

96-well clear-bottom cell culture plates.

-

MTT solution (5 mg/mL in PBS) or CellTiter-Glo® reagent.

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl) for MTT assay.

-

Microplate reader (absorbance at 570 nm for MTT, luminescence for CellTiter-Glo®).

Protocol:

-

Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound for 48-72 hours.

-

For MTT assay:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add solubilization buffer and incubate overnight at 37°C.

-

Measure the absorbance at 570 nm.

-

-

For CellTiter-Glo® assay:

-

Equilibrate the plate and reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence.

-

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

This technique is used to detect the stabilization of p53 and the induction of its downstream target, p21.

Materials:

-

Human cancer cell line with wild-type p53.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (anti-p53, anti-p21, anti-MDM2, and a loading control like anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Protocol:

-

Treat cells with this compound at various concentrations or for different time points.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

Conclusion

This compound is an inhibitor of the p53-MDM2 interaction, a key regulatory node in the p53 tumor suppressor pathway. By disrupting this interaction, this compound is designed to stabilize and activate p53 in cancer cells that retain wild-type TP53. This leads to the induction of p53 target genes, resulting in cell cycle arrest and apoptosis. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of the biochemical and cellular activity of p53-MDM2 inhibitors, which is essential for their preclinical and clinical development as potential cancer therapeutics. Further studies are required to fully elucidate the in vivo efficacy and safety profile of this compound.

References

A Technical Guide to the Discovery and Synthesis of Novel p53-MDM2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis of small-molecule inhibitors targeting the critical p53-MDM2 protein-protein interaction, a key focus in modern oncology drug development. This document details the underlying biological pathways, methodologies for inhibitor identification and characterization, and quantitative data on prominent inhibitor classes.

The p53-MDM2 Signaling Pathway: A Critical Cancer Target

The tumor suppressor protein p53 is a crucial transcription factor that regulates a wide array of cellular processes, including cell cycle arrest, DNA repair, senescence, and apoptosis, earning it the title "guardian of the genome".[1][2] In unstressed, normal cells, p53 levels are kept low primarily through the action of its principal negative regulator, the E3 ubiquitin ligase MDM2 (Murine Double Minute 2).[1][3]

The relationship between p53 and MDM2 forms an autoregulatory negative feedback loop:

-

p53, acting as a transcription factor, binds to the promoter of the MDM2 gene and stimulates its expression.[4]

-

The resulting MDM2 protein binds to the N-terminal transactivation domain of p53.

-

This binding has a dual inhibitory effect: it directly blocks p53's ability to activate transcription and it tags p53 for proteasomal degradation via ubiquitination.

In approximately 50% of human cancers, the TP53 gene is mutated or deleted. In many of the remaining cancers, wild-type p53 is retained but its function is compromised, often through the overexpression of MDM2. This functional inactivation of p53 allows cancer cells to evade apoptosis and continue proliferating. Therefore, disrupting the p53-MDM2 interaction with small-molecule inhibitors is a highly attractive therapeutic strategy to reactivate p53's tumor-suppressing functions in cancers with wild-type p53.

Discovery and Development of Inhibitors

The discovery of small molecules that can effectively disrupt the p53-MDM2 interaction has been a significant focus of cancer research. The interaction surface between the two proteins is well-defined, with a deep hydrophobic cleft on the surface of MDM2 that binds an α-helical region of p53. This binding is dominated by three key hydrophobic residues from p53: Phe19, Trp23, and Leu26, which insert into corresponding pockets on MDM2. This structural knowledge has been pivotal for the rational design of inhibitors.

Several classes of small-molecule inhibitors have been developed, with many compounds progressing to clinical trials.

Key Inhibitor Scaffolds and Quantitative Data

The following tables summarize the binding affinities and cellular activities of representative p53-MDM2 inhibitors from various chemical classes.

Table 1: Imidazoline Derivatives (Nutlins) Nutlins were the first potent, selective, non-peptide small-molecule inhibitors of the p53-MDM2 interaction discovered.

| Compound | MDM2 Binding (IC50/Ki) | Cellular Activity (IC50) | Cell Line | Reference |

| Nutlin-3a | 90 nM (IC50) | 21.77 - 27.69 µM | MDA-MB-468, MDA-MB-436 | |

| RG7112 | 18 nM (IC50) | 0.18 - 2.2 µM | Various | |

| Idasanutlin (RG7388) | 6 nM (IC50) | 30 nM (average) | Various |

Table 2: Spirooxindole Derivatives This class was developed through structure-based optimization to improve potency and pharmacokinetic properties.

| Compound | MDM2 Binding (Ki) | Cellular Activity (IC50) | Cell Line | Reference |

| MI-17 | 86 nM | 830 nM | LNCaP (prostate) | |

| MI-219 | 5 nM | ~1 µM | Various | |

| APG-115 | < 1 nM | 18 - 104 nM | LNCaP, RS411, HCT116 |

Table 3: Piperidinone and Other Derivatives Represents further chemical exploration leading to compounds with high potency and oral bioavailability.

| Compound | MDM2 Binding (Ki/IC50) | Cellular Activity (IC50) | Cell Line | Reference |

| AMG-232 | 0.6 nM (Ki) | N/A | N/A | |

| BI-907828 | 4 nM (IC50 for parent) | N/A | N/A | |

| Milademetan (DS-3032b) | 5.57 nM (IC50) | 4.04 - 7.62 µM | MDA-MB-231, -436, -468 | |

| SP-141 | 28 nM (Ki) | N/A | Breast Cancer Lines |

Experimental Protocols for Inhibitor Characterization

The identification and validation of p53-MDM2 inhibitors require a multi-step process involving both biochemical and cell-based assays.

Fluorescence Polarization (FP) Binding Assay

This is a common high-throughput method to quantify the binding affinity between MDM2 and a fluorescently labeled p53-derived peptide.

-

Principle: A small, fluorescently labeled peptide tumbles rapidly in solution, resulting in low polarization of emitted light. When bound by the much larger MDM2 protein, its tumbling slows, and the polarization of the emitted light increases. An inhibitor will compete with the labeled peptide for binding to MDM2, displacing it and causing a decrease in fluorescence polarization.

-

Methodology:

-

Reagents: Purified recombinant human MDM2 protein, a fluorescently tagged (e.g., FITC) synthetic peptide corresponding to p53 residues 15-29, assay buffer (e.g., PBS, 0.01% Triton X-100).

-

Procedure: a. Serially dilute the test compound in DMSO and then into assay buffer in a black 384-well microplate. b. Add a constant concentration of MDM2 protein (e.g., 50 nM) to each well. c. Add a constant concentration of the fluorescent p53 peptide (e.g., 10 nM) to each well. d. Incubate at room temperature for 30-60 minutes to reach binding equilibrium. e. Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.

-

Data Analysis: Plot the change in millipolarization (mP) units against the log of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Western Blot for p53 Pathway Activation

This assay confirms that the inhibitor functions as expected in a cellular context by stabilizing p53 and inducing its downstream targets.

-

Principle: Treatment of cancer cells (with wild-type p53) with an effective MDM2 inhibitor should prevent p53 degradation, leading to its accumulation. Increased p53 will then upregulate the transcription of target genes like CDKN1A (p21) and MDM2 itself. These changes in protein levels can be detected by Western blot.

-

Methodology:

-

Cell Culture: Seed human cancer cells with wild-type p53 (e.g., SJSA-1, HCT116) in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of the test inhibitor (and a DMSO vehicle control) for 8-24 hours.

-

Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Electrophoresis & Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: a. Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. b. Incubate with primary antibodies overnight at 4°C (e.g., anti-p53, anti-MDM2, anti-p21, and a loading control like anti-β-actin). c. Wash and incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to assess the fold-change in protein levels relative to the control.

-

Co-Immunoprecipitation (Co-IP)

This assay provides direct evidence that the inhibitor disrupts the physical interaction between p53 and MDM2 within the cell.

-

Principle: An antibody against MDM2 is used to pull MDM2 out of a cell lysate. If p53 is bound to MDM2, it will be pulled down as well. The presence of p53 in the immunoprecipitated complex is then detected by Western blot. An effective inhibitor will reduce the amount of p53 that is co-immunoprecipitated with MDM2.

-

Methodology:

-

Cell Culture & Treatment: Treat cells as described for the Western blot protocol.

-

Lysis: Lyse cells in a non-denaturing IP lysis buffer.

-

Pre-clearing: Incubate the lysate with protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: a. Incubate the pre-cleared lysate with an anti-MDM2 antibody overnight at 4°C. b. Add protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes. c. Pellet the beads by centrifugation and wash several times with IP lysis buffer to remove non-specifically bound proteins.

-

Elution & Detection: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluate by Western blot using antibodies against both p53 and MDM2. A decrease in the p53 signal in the IP fraction from inhibitor-treated cells indicates disruption of the interaction.

-

Conclusion

The inhibition of the p53-MDM2 interaction remains a validated and promising strategy in cancer therapy. The journey from the initial discovery of the Nutlins to the current landscape of highly potent, orally bioavailable inhibitors in late-stage clinical trials highlights the success of structure-based drug design. The continued development of novel chemical scaffolds and a deeper understanding of p53-independent effects of these inhibitors will likely broaden their therapeutic application. The experimental methodologies outlined in this guide provide a robust framework for the continued discovery and characterization of the next generation of p53-MDM2 targeted therapies.

References

Unveiling the Structural Secrets of a p53-MDM2 Inhibitor: A Technical Guide to IN-4 Binding

For Immediate Release

In the intricate dance of cellular regulation, the interaction between the tumor suppressor protein p53 and its negative regulator, Mouse Double Minute 2 homolog (MDM2), stands as a critical checkpoint in preventing cancer. The disruption of this interaction is a key therapeutic strategy, and a growing arsenal of small molecules aims to achieve this. This technical guide delves into the structural basis of the binding of a specific inhibitor, p53-MDM2-IN-4 (also known as WAY-300374), to MDM2, providing an in-depth resource for researchers, scientists, and drug development professionals.

The p53-MDM2 Axis: A Prime Target in Oncology

The p53 protein acts as the "guardian of the genome," orchestrating cellular responses to DNA damage, oncogene activation, and other stressors by inducing cell cycle arrest, senescence, or apoptosis. MDM2 tightly controls p53 levels and activity by binding to its N-terminal transactivation domain, thereby promoting its ubiquitination and subsequent proteasomal degradation. In many cancers, MDM2 is overexpressed, leading to the functional inactivation of wild-type p53 and allowing unchecked cell proliferation.

Inhibitors that block the p53-MDM2 interaction are designed to liberate p53 from this negative regulation, restoring its tumor-suppressive functions. These inhibitors typically mimic the key amino acid residues of the p53 α-helix that insert into a deep hydrophobic cleft on the surface of the MDM2 protein.

This compound: A Pyrrolidone-Based Inhibitor

This compound is a small molecule inhibitor belonging to the pyrrolidone class of compounds. Its chemical structure is designed to present key functional groups that mimic the crucial p53 residues—Phenylalanine, Tryptophan, and Leucine—that are essential for high-affinity binding to MDM2.

Quantitative Binding Data

The affinity of this compound for the MDM2 protein has been quantified, demonstrating its potential as a disruptor of the p53-MDM2 interaction. The following table summarizes the available binding data.

| Compound | Target Protein | Binding Assay | Quantitative Value | Unit |

| This compound | MDM2 | Inhibition Constant (Ki) | 3.079 | µM |

This data is based on information available from commercial suppliers.

Visualizing the Molecular Interactions and Pathways

To comprehend the mechanism of action of this compound, it is essential to visualize the underlying biological pathways and experimental workflows.

p53-MDM2 Signaling Pathway and Inhibition

The following diagram illustrates the autoregulatory feedback loop between p53 and MDM2 and the mechanism of action for an MDM2 inhibitor like this compound.

Caption: p53-MDM2 autoregulatory loop and its disruption by IN-4.

Experimental Protocols for Characterizing this compound Binding

The determination of the binding affinity and the structural basis of the interaction between this compound and MDM2 relies on a suite of biophysical and structural biology techniques. Below are detailed, generalized methodologies for key experiments.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand (this compound) to a macromolecule (MDM2), allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Experimental Workflow:

Caption: Workflow for determining binding thermodynamics using ITC.

Detailed Methodology:

-

Protein and Ligand Preparation:

-

Express and purify the N-terminal domain of human MDM2 (residues typically 1-125).

-

Dialyze the purified MDM2 extensively against the desired ITC buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 5% glycerol, pH 7.5).

-

Dissolve this compound in the same final dialysis buffer to minimize heat of dilution effects.

-

Determine the accurate concentrations of both protein and ligand.

-

-

ITC Experiment:

-

Set the experimental temperature (e.g., 25 °C).

-

Load the MDM2 solution (e.g., 10-50 µM) into the sample cell of the calorimeter.

-

Load the this compound solution (e.g., 100-500 µM) into the injection syringe.

-

Perform a series of injections (e.g., 20-30 injections of 1-2 µL) of the inhibitor into the MDM2 solution, with sufficient spacing between injections to allow the signal to return to baseline.

-

-

Data Analysis:

-

Integrate the heat pulses from each injection.

-

Correct for the heat of dilution by performing a control titration of the inhibitor into the buffer alone.

-

Fit the corrected data to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry of binding (n), and the enthalpy of binding (ΔH).

-

Calculate the Gibbs free energy (ΔG) and entropy of binding (ΔS) from the obtained values.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time. It monitors the binding of an analyte (this compound) to a ligand (MDM2) immobilized on a sensor surface.

Experimental Workflow:

Caption: Workflow for determining binding kinetics using SPR.

Detailed Methodology:

-

Immobilization of MDM2:

-

Activate the surface of a sensor chip (e.g., CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject a solution of purified MDM2 in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) over the activated surface to allow for covalent coupling via amine groups.

-

Deactivate any remaining active esters on the surface with an injection of ethanolamine.

-

-

Binding Analysis:

-

Prepare a series of dilutions of this compound in a suitable running buffer (e.g., PBS with 0.05% Tween 20).

-

Inject the different concentrations of the inhibitor over the immobilized MDM2 surface to monitor the association phase.

-

Switch to flowing only the running buffer over the surface to monitor the dissociation phase.

-

After each cycle, regenerate the sensor surface using a pulse of a low pH solution (e.g., glycine-HCl, pH 2.5) to remove the bound inhibitor.

-

-

Data Analysis:

-

Record the change in the SPR signal over time to generate sensorgrams for each inhibitor concentration.

-

Globally fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

-

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the three-dimensional atomic structure of a protein-ligand complex. This would provide the most detailed view of how this compound binds to the hydrophobic pocket of MDM2.

Experimental Workflow:

Caption: Workflow for determining the 3D structure via X-ray crystallography.

Detailed Methodology:

-

Protein-Ligand Complex Formation and Crystallization:

-

Incubate purified MDM2 with a molar excess of this compound to ensure saturation of the binding site.

-

Purify the complex to remove unbound inhibitor.

-

Screen a wide range of crystallization conditions (precipitants, buffers, salts, and additives) using high-throughput robotic screening.

-

Optimize the promising conditions to grow single, diffraction-quality crystals.

-

-

Data Collection:

-

Cryo-protect the crystal and mount it in a cryo-stream.

-

Expose the crystal to a high-intensity X-ray beam, typically at a synchrotron source.

-

Collect the diffraction data as the crystal is rotated in the X-ray beam.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to determine the unit cell parameters and space group.

-

Solve the phase problem, often by molecular replacement using a known structure of MDM2.

-

Build an initial atomic model of the MDM2-inhibitor complex into the resulting electron density map.

-

Refine the model against the experimental data to improve its accuracy and agreement with known geometric parameters.

-

Conclusion

The development of small molecule inhibitors targeting the p53-MDM2 interaction, such as this compound, represents a promising avenue for cancer therapy. A thorough understanding of the structural and quantitative basis of their binding to MDM2 is paramount for the rational design of more potent and selective next-generation therapeutics. The methodologies outlined in this guide provide a framework for the detailed characterization of such inhibitors, ultimately contributing to the advancement of p53-reactivating cancer treatments.

The p53-MDM2 Interaction: A Critical Axis in Tumor Suppression and a Key Target for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53, often termed the "guardian of the genome," plays a pivotal role in maintaining cellular integrity by orchestrating responses to a variety of stress signals, including DNA damage, oncogene activation, and hypoxia.[1][2] The functional activity of p53 is tightly controlled by its principal cellular antagonist, the E3 ubiquitin ligase Murine Double Minute 2 (MDM2).[3] The intricate and dynamic interplay between p53 and MDM2 forms a critical autoregulatory feedback loop that is fundamental to cell cycle control and tumor suppression. Dysregulation of this interaction is a common event in human cancers, leading to the inactivation of p53 and promoting tumorigenesis.[4][5] Consequently, the p53-MDM2 interface has emerged as a prime target for the development of novel cancer therapeutics. This technical guide provides a comprehensive overview of the p53-MDM2 interaction, its role in tumor suppression, the consequences of its dysregulation, and the experimental methodologies used to investigate this crucial cellular axis.

The Core Mechanism: An Autoregulatory Feedback Loop

Under normal physiological conditions, p53 levels are kept low to allow for cell proliferation and survival. This is primarily achieved through its interaction with MDM2. The relationship between p53 and MDM2 is characterized by a negative feedback loop:

-

p53-mediated Transcription of MDM2: In response to cellular stress, p53 is activated and functions as a transcription factor, binding to the promoter of the MDM2 gene and inducing its expression.

-

MDM2-mediated Regulation of p53: The newly synthesized MDM2 protein, in turn, binds to the N-terminal transactivation domain of p53. This binding has three main inhibitory consequences:

-

Inhibition of Transcriptional Activity: MDM2 binding sterically hinders p53 from interacting with the transcriptional machinery, thereby preventing the expression of its target genes.

-

Nuclear Export: MDM2 facilitates the export of p53 from the nucleus to the cytoplasm.

-

Ubiquitination and Proteasomal Degradation: As an E3 ubiquitin ligase, MDM2 catalyzes the attachment of ubiquitin molecules to lysine residues in the C-terminal domain of p53, marking it for degradation by the 26S proteasome.

-

This continuous cycle ensures that p53 activity is tightly controlled and rapidly attenuated once the cellular stress has been resolved.

Caption: The p53-MDM2 autoregulatory feedback loop.

Quantitative Aspects of the p53-MDM2 Interaction

The precise regulation of the p53-MDM2 axis is underscored by the specific biochemical and cellular parameters that govern their interaction and expression.

Binding Affinity

The interaction between the p53 transactivation domain (TAD) and the N-terminal domain of MDM2 is a high-affinity interaction. The dissociation constant (Kd) for this interaction has been reported in the nanomolar to low micromolar range, depending on the specific protein constructs and experimental conditions used.

| Interacting Proteins | Method | Reported Kd Value |

| Human p53 (full-length) and Human MDM2 (full-length) | Surface Plasmon Resonance (SPR) | ~85 ± 2 nM |

| Human p53 TAD peptide (residues 1-39) and Human MDM2 | Isothermal Titration Calorimetry (ITC) | ~400 nM |

| Human p53 TAD peptide (Ser20 unphosphorylated) and Human MDM2 | Fluorescence Polarization | ~0.2 µM |

| Human p53TAD (residues 15-27) and Human MDM2 | Fluorescence Anisotropy | ~0.26 µM |

| Chicken p53TAD and MDM2 | Biophysical measurements | ~0.1 µM |

Table 1: Reported binding affinities for the p53-MDM2 interaction.

Dysregulation in Cancer: Expression Levels and Mutation Frequencies

In many human cancers, the p53 pathway is inactivated, not by mutations in the TP53 gene itself, but by the overexpression of its negative regulator, MDM2. Conversely, a significant portion of tumors harbor mutations in TP53.

| Cancer Type | MDM2 Amplification/Overexpression Frequency | TP53 Mutation Frequency |

| Liposarcoma | ~63.6% | Low |

| Soft Tissue Sarcomas | ~30-40% | Variable |

| Glioblastoma | ~10% | ~30-35% |

| Breast Cancer | ~5-10% (amplification) | ~30-50% |

| Bladder Cancer | ~9% (amplification) | ~50% |

| Colorectal Cancer | Low (amplification) | ~65% |

| Lung Cancer (NSCLC) | Low (amplification) | ~50% |

| Ovarian Cancer (Serous) | Low (amplification) | >80% |

| Uterine Carcinosarcoma | Low (amplification) | ~91.2% |

| Head and Neck Squamous Cell Carcinoma | Low (amplification) | >50% |

Table 2: Frequencies of MDM2 amplification/overexpression and TP53 mutations in various human cancers. It is important to note that MDM2 overexpression and TP53 mutations are often mutually exclusive events.

Experimental Protocols for Studying the p53-MDM2 Interaction

A variety of biochemical and molecular biology techniques are employed to investigate the intricacies of the p53-MDM2 interaction.

Co-Immunoprecipitation (Co-IP) to Detect In Vivo Interaction

Co-IP is a powerful technique to determine if two proteins interact within a cell.

Protocol:

-

Cell Lysis:

-

Culture cells of interest to ~80-90% confluency.

-

Wash cells with ice-cold PBS.

-

Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5 mM EDTA, 0.5% Nonidet P-40, supplemented with protease and phosphatase inhibitors).

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G-agarose beads for 1 hour at 4°C.

-

Centrifuge and collect the supernatant.

-

Incubate the pre-cleared lysate with a primary antibody specific to one of the proteins of interest (e.g., anti-p53 or anti-MDM2) overnight at 4°C with gentle rotation.

-

Add protein A/G-agarose beads and incubate for an additional 2-4 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binding proteins.

-

Elute the protein complexes from the beads by resuspending in SDS-PAGE loading buffer and boiling for 5-10 minutes.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody against the other protein of interest (the "co-IP'd" protein).

-

Detect the presence of the co-IP'd protein using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.

-

Caption: Workflow for Co-Immunoprecipitation.

In Vitro Ubiquitination Assay

This assay reconstitutes the ubiquitination cascade in a test tube to directly assess the E3 ligase activity of MDM2 towards p53.

Protocol:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT):

-

E1 ubiquitin-activating enzyme

-

E2 ubiquitin-conjugating enzyme (e.g., UbcH5b)

-

Recombinant MDM2 (E3 ligase)

-

Recombinant p53 (substrate)

-

Ubiquitin (often tagged, e.g., with HA or Biotin)

-

ATP

-

-

-

Incubation:

-

Incubate the reaction mixture at 30-37°C for 1-2 hours.

-

-

Termination and Analysis:

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Boil the samples for 5 minutes.

-

Analyze the reaction products by SDS-PAGE and Western blotting using an anti-p53 antibody.

-

The appearance of higher molecular weight bands corresponding to ubiquitinated p53 indicates MDM2 E3 ligase activity.

-

Chromatin Immunoprecipitation (ChIP) for p53 Binding to the MDM2 Promoter

ChIP is used to determine if a protein of interest binds to a specific DNA sequence in the context of chromatin within the cell.

Protocol:

-

Cross-linking and Chromatin Preparation:

-

Treat cells with formaldehyde to cross-link proteins to DNA.

-

Lyse the cells and isolate the nuclei.

-

Sonify or enzymatically digest the chromatin to generate DNA fragments of 200-1000 bp.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific for p53 overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washing and Elution:

-

Wash the beads extensively to remove non-specifically bound chromatin.

-

Elute the complexes from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by heating at 65°C.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the immunoprecipitated DNA.

-

-

Analysis:

-

Use quantitative PCR (qPCR) with primers specific for the p53 response element in the MDM2 promoter to quantify the amount of bound DNA.

-

Logical Framework: Dysregulation of p53-MDM2 and Tumorigenesis

The disruption of the p53-MDM2 balance is a critical step in the development of many cancers. This can occur through several mechanisms, leading to the abrogation of p53's tumor-suppressive functions.

Caption: Logical flow of p53-MDM2 dysregulation to tumorigenesis.

Conclusion and Future Directions

The p53-MDM2 interaction remains a cornerstone of cancer biology research. A thorough understanding of its regulatory mechanisms and the consequences of its dysregulation is paramount for the development of effective cancer therapies. The development of small molecule inhibitors that disrupt the p53-MDM2 interaction, such as the nutlins, has shown significant promise in reactivating p53 in tumors with wild-type TP53 and overexpressed MDM2. Future research will likely focus on refining these therapeutic strategies, identifying biomarkers for patient stratification, and exploring combination therapies to overcome resistance mechanisms. The experimental approaches detailed in this guide provide the fundamental tools for researchers to continue to unravel the complexities of this critical tumor suppressor pathway.

References

- 1. In Vitro Analysis of Protein:Protein Interactions in the Human Cancer-Pertinent rp.eL42-p53-Mdm2 Pathway [openbiochemistryjournal.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. TP53 mutations in human cancer: database reassessment and prospects for the next decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

Initial In Vitro Characterization of p53-MDM2-IN-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro characterization of p53-MDM2-IN-4, a small molecule inhibitor of the p53-MDM2 protein-protein interaction. The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis, and its activity is tightly controlled by the E3 ubiquitin ligase MDM2.[1][2] In many cancers, MDM2 is overexpressed, leading to the suppression of p53 function and promoting tumor growth.[1][3] Small molecules that inhibit the p53-MDM2 interaction can restore p53 activity and represent a promising therapeutic strategy in oncology.[4]

This document details the biochemical and cellular assays employed to characterize the potency and mechanism of action of this compound. It is intended to serve as a resource for researchers in the field of cancer biology and drug discovery.

Biochemical Characterization

The initial biochemical evaluation of this compound was focused on quantifying its binding affinity to the MDM2 protein and its ability to disrupt the p53-MDM2 interaction.

Binding Affinity

The binding affinity of this compound to MDM2 was determined using a competitive binding assay. The inhibitor constant (Ki) was calculated to be 3.079 μM.

| Compound | Parameter | Value (μM) | Assay Method |

| This compound | Ki | 3.079 | Competitive Binding Assay |

Mechanism of Action

This compound is designed to inhibit the interaction between the p53 tumor suppressor protein and its negative regulator, MDM2. By binding to MDM2, the compound prevents MDM2 from targeting p53 for proteasomal degradation, thereby increasing intracellular p53 levels and reactivating its tumor-suppressive functions.

Caption: Mechanism of action of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used in the in vitro characterization of this compound.

Competitive Binding Assay (Hypothetical Protocol)

This protocol describes a representative competitive binding assay to determine the inhibitor constant (Ki) of a test compound for the p53-MDM2 interaction.

Materials:

-

Recombinant human MDM2 protein

-

Fluorescently labeled p53-derived peptide

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

-

Test compound (this compound)

-

384-well microplates

-

Plate reader capable of fluorescence polarization detection

Procedure:

-

Prepare a serial dilution of the test compound (this compound) in assay buffer.

-

In a 384-well plate, add the recombinant MDM2 protein and the fluorescently labeled p53 peptide to each well.

-

Add the serially diluted test compound to the wells. Include control wells with no inhibitor.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader.

-

The data is then analyzed using a suitable software to calculate the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.

Cell-Based p53 Activation Assay (Hypothetical Protocol)

This protocol outlines a cell-based assay to assess the ability of this compound to activate the p53 pathway in cancer cells.

Materials:

-

Human cancer cell line with wild-type p53 (e.g., HCT116)

-

Cell culture medium and supplements

-

Test compound (this compound)

-

Luciferase reporter construct driven by a p53-responsive promoter

-

Transfection reagent

-

Luciferase assay kit

-

Luminometer

Procedure:

-

Seed the HCT116 cells in a 96-well plate and allow them to adhere overnight.

-

Transfect the cells with the p53-responsive luciferase reporter construct using a suitable transfection reagent.

-

After transfection, treat the cells with a serial dilution of this compound for a specified duration (e.g., 24 hours).

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay kit.

-

An increase in luciferase activity indicates the activation of the p53 pathway.

Caption: Workflow for a cell-based p53 activation assay.

The p53-MDM2 Signaling Pathway

The p53 protein is a transcription factor that plays a central role in preventing cancer formation. It is regulated by a number of proteins, most notably MDM2 and its homolog MDM4 (also known as MDMX). MDM2 acts as an E3 ubiquitin ligase, targeting p53 for degradation by the proteasome. MDM4, while lacking E3 ligase activity, can also bind to and inhibit p53's transcriptional activity. The interaction between p53 and MDM2 is a key regulatory node in this pathway.

Caption: The p53-MDM2 signaling pathway.

Conclusion

The initial in vitro characterization of this compound demonstrates its potential as an inhibitor of the p53-MDM2 interaction. With a Ki value in the low micromolar range, this compound serves as a valuable tool for further investigation into the reactivation of the p53 tumor suppressor pathway. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued evaluation of this and similar small molecule inhibitors. Further studies, including cellular assays to confirm on-target activity and in vivo efficacy studies, are warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. MDM2 and MDM4: p53 regulators as targets in anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. A cell-based high-throughput assay for the screening of small-molecule inhibitors of p53-MDM2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro and in vivo characterization of a novel, highly potent p53-MDM2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Effect of p53-MDM2 Inhibition on Downstream p53 Target Genes

Disclaimer: As of November 2025, publicly available scientific literature and datasheets do not contain specific quantitative data or detailed experimental protocols for the compound "p53-MDM2-IN-4". The information presented in this technical guide is a representative overview based on the well-characterized class of small-molecule p53-MDM2 inhibitors, such as Nutlin-3. The data and protocols are illustrative of the expected effects of inhibiting the p53-MDM2 interaction.

Introduction

The tumor suppressor protein p53 is a critical regulator of cellular stress responses, including DNA repair, cell cycle arrest, and apoptosis.[1] Its activity is tightly controlled by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[1] In many cancers with wild-type p53, the overexpression of MDM2 leads to the functional inactivation of p53, allowing for uncontrolled cell proliferation. Small-molecule inhibitors that disrupt the p53-MDM2 interaction are a promising therapeutic strategy to reactivate p53 and its tumor-suppressive functions. This guide outlines the downstream effects of such inhibitors on key p53 target genes.

Mechanism of Action

Small-molecule p53-MDM2 inhibitors function by binding to the p53-binding pocket of MDM2, thereby preventing the interaction between the two proteins. This inhibition stabilizes p53, leading to its accumulation in the nucleus.[2] Activated p53 then acts as a transcription factor, upregulating the expression of its downstream target genes.

Effect on Downstream p53 Target Genes: Quantitative Data

Inhibition of the p53-MDM2 interaction leads to a significant upregulation of p53 target genes. The following tables summarize representative quantitative data on the fold-change in mRNA and protein expression of key target genes following treatment with a typical p53-MDM2 inhibitor.

Table 1: mRNA Expression Changes of p53 Target Genes

| Target Gene | Fold Change (vs. Control) | Time Point | Cell Line |

| CDKN1A (p21) | 5 - 15 fold | 8 - 24 hours | p53 wild-type |

| PUMA | 4 - 10 fold | 8 - 24 hours | p53 wild-type |

| BAX | 2 - 5 fold | 8 - 24 hours | p53 wild-type |

Data are representative values compiled from studies on Nutlin-3.[3][4]

Table 2: Protein Expression Changes of p53 and Target Genes

| Protein | Fold Change (vs. Control) | Time Point | Cell Line |

| p53 | 3 - 8 fold | 24 hours | p53 wild-type |

| p21 | 4 - 10 fold | 24 hours | p53 wild-type |

| PUMA | 3 - 7 fold | 24 hours | p53 wild-type |

| BAX | 2 - 4 fold | 24 hours | p53 wild-type |

Data are representative values compiled from studies on Nutlin-3.

Experimental Protocols

The following are generalized protocols for quantifying the effects of a p53-MDM2 inhibitor on downstream target gene expression.

Quantitative Real-Time PCR (qPCR) for mRNA Expression

This protocol outlines the steps to measure the mRNA levels of CDKN1A (p21), PUMA, and BAX.

-

Cell Culture and Treatment:

-

Plate p53 wild-type cancer cells (e.g., A549, HCT116) at a density of 1 x 10^6 cells per well in a 6-well plate.

-

Allow cells to adhere for 24 hours.

-

Treat cells with the p53-MDM2 inhibitor at various concentrations (e.g., 1, 5, 10 µM) or a vehicle control (e.g., DMSO) for the desired time points (e.g., 8, 16, 24 hours).

-

-

RNA Extraction:

-

Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) following the manufacturer's protocol.

-

-

qPCR:

-

Perform qPCR using a SYBR Green-based master mix and a real-time PCR system.

-

Use primers specific for CDKN1A, PUMA, BAX, and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

The reaction mixture typically includes: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of cDNA, and nuclease-free water to a final volume of 20 µL.

-

A typical thermal cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

-

Analyze the data using the ΔΔCt method to determine the fold change in gene expression.

-

Western Blotting for Protein Expression

This protocol details the measurement of p53, p21, PUMA, and BAX protein levels.

-

Cell Culture and Treatment:

-

Follow the same procedure as for the qPCR experiment.

-

-

Protein Extraction:

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (e.g., 20-40 µg) onto a polyacrylamide gel and separate by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p53, p21, PUMA, BAX, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.

-

Visualizations

p53-MDM2 Signaling Pathway

Experimental Workflow

References

- 1. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. The MDM2-inhibitor Nutlin-3 synergizes with cisplatin to induce p53 dependent tumor cell apoptosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of the p53 pathway by the MDM2 inhibitor nutlin-3a overcomes BCL2 overexpression in a preclinical model of diffuse large B-cell lymphoma associated with t(14;18)(q32;q21) - PubMed [pubmed.ncbi.nlm.nih.gov]

The p53-MDM2 Autoregulatory Feedback Loop: A Technical Guide for Researchers

Abstract

The p53 tumor suppressor protein is a critical regulator of cellular stress responses, orchestrating cell cycle arrest, apoptosis, and senescence to maintain genomic integrity. The activity and stability of p53 are tightly controlled, primarily through an elegant autoregulatory feedback loop involving its principal cellular antagonist, the E3 ubiquitin ligase MDM2. In unstressed cells, MDM2 targets p53 for ubiquitination and subsequent proteasomal degradation, maintaining low basal levels of the tumor suppressor.[1] Upon cellular stress, such as DNA damage, this interaction is disrupted, leading to p53 stabilization and activation.[1] Activated p53, in its role as a transcription factor, then binds to a responsive element in the mdm2 gene, upregulating the expression of its own inhibitor.[2][3] This negative feedback loop ensures a transient and controlled p53 response, restoring homeostasis once the stress is resolved.[1] Dysregulation of this finely tuned mechanism is a common event in human cancers, making the p53-MDM2 interaction a key target for therapeutic intervention. This guide provides an in-depth examination of the core mechanics of this feedback loop, quantitative interaction data, detailed experimental protocols for its study, and visual representations of the key pathways.

Core Mechanism of the p53-MDM2 Feedback Loop

The p53-MDM2 autoregulatory feedback loop is a cornerstone of cellular homeostasis, ensuring that the potent, growth-suppressive functions of p53 are kept in check under normal conditions, yet are rapidly deployed in response to cellular threats.

1.1. Basal State: p53 Suppression by MDM2

In normal, unstressed cells, the p53 protein is maintained at very low levels, with a half-life ranging from just 5 to 30 minutes. This rapid turnover is primarily mediated by MDM2, a RING finger-containing E3 ubiquitin ligase. The interaction is multifaceted:

-

Transcriptional Inhibition: MDM2 binds directly to the N-terminal transactivation domain (TAD) of p53. This physical association sterically hinders p53 from recruiting the transcriptional machinery necessary to activate its target genes.

-

Ubiquitination and Degradation: MDM2 catalyzes the covalent attachment of ubiquitin molecules to lysine residues on p53. While low levels of MDM2 activity can lead to mono-ubiquitination and nuclear export of p53, higher levels promote poly-ubiquitination, which serves as a signal for degradation by the 26S proteasome.

-

Nuclear Export: MDM2 facilitates the export of p53 from the nucleus to the cytoplasm, where the proteasomal degradation machinery resides.

1.2. Stressed State: p53 Activation and MDM2 Induction

Upon exposure to cellular stress, such as DNA damage, oncogene activation, or hypoxia, a cascade of signaling events is initiated to disrupt the p53-MDM2 interaction.

-

Post-Translational Modifications: Stress-activated kinases, such as ATM and CHK2, phosphorylate p53 at key serine and threonine residues within its N-terminal domain (e.g., Ser15, Ser20, Thr18). Phosphorylation of Threonine 18, in particular, has been shown to weaken the binding affinity for MDM2 by as much as tenfold. DNA damage also induces ATM-dependent phosphorylation of MDM2 itself, which can inhibit its E3 ligase activity.

-

p53 Stabilization and Accumulation: With the inhibitory grip of MDM2 released, p53 is stabilized. Its half-life extends from minutes to hours, leading to a rapid accumulation of the protein within the nucleus.

-

Transcriptional Activation of Target Genes: The now-active p53 tetramer functions as a potent transcription factor, binding to specific DNA response elements to regulate a wide array of target genes. These genes are involved in processes such as:

-

Cell Cycle Arrest: CDKN1A (p21)

-

Apoptosis: BAX, PUMA, NOXA

-

DNA Repair: GADD45A

-

-

Closing the Loop - MDM2 Upregulation: Crucially, one of the primary transcriptional targets of p53 is the MDM2 gene itself. Activated p53 binds to a p53-responsive element in the MDM2 promoter, driving increased transcription and translation of MDM2 protein. This surge in MDM2 levels eventually overwhelms the stabilized p53, re-establishing the inhibitory interaction and returning p53 levels to a basal state once the initial stress has been resolved.

This entire process forms a tightly regulated, oscillatory system that allows the cell to mount a robust but temporary response to damage.

References

Preclinical Evaluation of p53-MDM2 Inhibitors in Xenograft Models: A Technical Guide

Disclaimer: The specific compound "p53-MDM2-IN-4" did not yield targeted results in the conducted search. This guide provides a comprehensive overview of the preclinical evaluation of small molecule inhibitors of the p53-MDM2 interaction in xenograft models, drawing upon publicly available data for representative compounds in this class.

Introduction

The p53 tumor suppressor protein plays a critical role in preventing cancer formation, earning it the moniker "guardian of the genome."[1] Its functions include inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress.[1] In many cancers where p53 is not mutated, its tumor-suppressive functions are often abrogated by its primary negative regulator, the E3 ubiquitin ligase MDM2.[1][2] MDM2 binds to p53, inhibiting its transcriptional activity and targeting it for proteasomal degradation.[2] The discovery of small molecules that disrupt the p53-MDM2 interaction has opened a promising avenue for cancer therapy by reactivating latent p53 in tumor cells. This technical guide provides an in-depth overview of the preliminary studies of these inhibitors in xenograft models, focusing on data presentation, experimental protocols, and key signaling pathways.

The p53-MDM2 Signaling Pathway and Inhibitor Action

The interaction between p53 and MDM2 forms a critical negative feedback loop. Under normal cellular conditions, p53 levels are kept low by MDM2-mediated degradation. Upon cellular stress, p53 is stabilized and activated, leading to the transcription of its target genes, including MDM2, which in turn acts to control the p53 response. In many tumors, overexpression of MDM2 leads to excessive p53 degradation, allowing cancer cells to evade apoptosis and continue proliferating. Small molecule inhibitors of the p53-MDM2 interaction are designed to fit into the hydrophobic pocket of MDM2, blocking its binding to p53. This prevents p53 degradation, leading to its accumulation and the activation of downstream tumor-suppressive pathways.

References

Methodological & Application

Application Notes and Protocols for p53-MDM2-IN-4 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53 is a critical regulator of cellular stress responses, including cell cycle arrest, DNA repair, and apoptosis.[1] Its activity is tightly controlled by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[2] In many cancers with wild-type p53, the overexpression of MDM2 leads to the suppression of p53's tumor-suppressive functions, thereby promoting cancer cell survival. The disruption of the p53-MDM2 interaction is a promising therapeutic strategy for reactivating p53 in these cancers.

p53-MDM2-IN-4 is a potent and selective small-molecule inhibitor of the p53-MDM2 interaction. By binding to MDM2, this compound blocks its interaction with p53, leading to the stabilization and activation of p53. This, in turn, induces the transcription of p53 target genes, such as p21 and PUMA, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.

These application notes provide detailed protocols for utilizing this compound in various cell-based assays to characterize its biological activity. The included assays are designed to assess the compound's potency in inhibiting cell growth, its mechanism of action through p53 activation, and its ability to induce apoptosis.

p53-MDM2 Signaling Pathway and Mechanism of Action of this compound

Under normal physiological conditions, p53 levels are kept low through a negative feedback loop with MDM2. p53 transcriptionally activates the MDM2 gene. The resulting MDM2 protein then binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and promoting its ubiquitination and subsequent degradation by the proteasome. Cellular stress signals, such as DNA damage, can disrupt this interaction, leading to p53 stabilization and activation. Small molecule inhibitors of the p53-MDM2 interaction, like this compound, mimic this disruption, leading to p53-mediated cell cycle arrest and apoptosis in cancer cells.

p53-MDM2 signaling pathway and inhibitor action.

Data Presentation

The following table summarizes the in vitro activity of representative p53-MDM2 inhibitors in various cancer cell lines. This data is provided for comparative purposes to guide the experimental design and interpretation of results for this compound.

| Compound | Cell Line | p53 Status | Assay Type | IC50 / EC50 (µM) |

| Nutlin-3a | HCT116 | Wild-type | Cell Viability | 28.03 ± 6.66 |

| Nutlin-3a | HCT116 p53-/- | Null | Cell Viability | 30.59 ± 4.86 |

| Idasanutlin | HCT116 | Wild-type | Cell Viability | 4.15 ± 0.31 |

| Idasanutlin | HCT116 p53-/- | Null | Cell Viability | 5.20 ± 0.25 |

| Milademetan | HCT116 | Wild-type | Cell Viability | 6.42 ± 0.84 |

| Milademetan | HCT116 p53-/- | Null | Cell Viability | 8.44 ± 0.67 |

| MI-888 | HCT-116 | Wild-type | Cell Viability | 0.092 |

| MI-888 | HCT-116 p53-/- | Null | Cell Viability | >10 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

References

Application Notes and Protocols for p53-MDM2-IN-4 in a Fluorescence Polarization Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis, earning it the title "guardian of the genome." Its activity is tightly controlled by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. In many cancers, the p53 pathway is inactivated through the overexpression of MDM2, making the disruption of the p53-MDM2 interaction a promising therapeutic strategy. Small molecule inhibitors that block this interaction can stabilize and reactivate p53, leading to tumor cell death.

p53-MDM2-IN-4 is a small molecule inhibitor of the p53-MDM2 protein-protein interaction. This document provides detailed application notes and protocols for the use of this compound in a fluorescence polarization (FP) assay, a robust and high-throughput method for quantifying the binding of molecules in solution.

Mechanism of Action

This compound functions by competitively binding to the p53-binding pocket of MDM2. This prevents MDM2 from interacting with p53, thereby inhibiting the MDM2-mediated ubiquitination and subsequent degradation of p53. The stabilization of p53 allows it to accumulate in the nucleus, where it can transactivate its target genes and induce cell cycle arrest or apoptosis in cancer cells. The fluorescence polarization assay is an ideal method to quantify the inhibitory potency of compounds like this compound by measuring their ability to displace a fluorescently labeled p53-derived peptide from MDM2.

p53-MDM2 Signaling Pathway

The interaction between p53 and MDM2 forms a critical autoregulatory feedback loop. Under normal cellular conditions, p53 levels are kept low by MDM2-mediated degradation. Upon cellular stress, such as DNA damage, p53 is stabilized and activated, leading to the transcription of target genes, including the gene encoding MDM2. The subsequent increase in MDM2 protein levels helps to terminate the p53 response. Inhibitors like this compound disrupt this loop, leading to sustained p53 activation.

Caption: The p53-MDM2 autoregulatory feedback loop and the point of intervention for this compound.

Quantitative Data

The inhibitory activity of this compound on the p53-MDM2 interaction has been quantified, with the following binding affinity:

| Compound | Parameter | Value |

| This compound | Ki | 3.079 µM[1] |

Experimental Protocols

Fluorescence Polarization (FP) Assay for this compound

This protocol describes a competitive FP binding assay to determine the IC50 value of this compound. The assay measures the displacement of a fluorescently labeled p53 peptide (tracer) from the MDM2 protein by the inhibitor.

Materials and Reagents:

-

This compound: Dissolved in 100% DMSO to create a stock solution (e.g., 10 mM).

-

Recombinant Human MDM2 protein (N-terminal domain): Purity >90%.

-

Fluorescently Labeled p53 Peptide (Tracer): A synthetic peptide derived from the p53 transactivation domain (e.g., residues 15-29) labeled with a fluorophore like 5-FAM or TAMRA.

-

Assay Buffer: E.g., PBS, 0.01% Triton X-100, pH 7.4.

-

DMSO: For serial dilutions of the inhibitor.

-

Black, low-volume 384-well plates.

-

A microplate reader capable of measuring fluorescence polarization.

Experimental Workflow:

Caption: A typical workflow for a fluorescence polarization-based p53-MDM2 interaction assay.

Detailed Protocol:

-

Preparation of Reagents:

-

Prepare a serial dilution of this compound in 100% DMSO. For a typical 10-point dose-response curve, start with a high concentration (e.g., 1 mM) and perform 1:3 serial dilutions.

-

Prepare working solutions of recombinant MDM2 and the fluorescent p53 peptide in the assay buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the peptide and a concentration of MDM2 that gives a robust FP signal.

-

-

Assay Plate Setup:

-

Add a small volume (e.g., 1 µL) of the serially diluted this compound or DMSO (for no inhibitor and maximum polarization controls) to the wells of a 384-well plate.

-

Add the MDM2 protein solution to all wells except for the "no protein" control wells (which will contain only the fluorescent peptide and buffer for minimum polarization).

-

Add the fluorescent p53 peptide solution to all wells.

-

The final assay volume is typically 20-25 µL.

-

-

Incubation:

-

Mix the plate gently (e.g., on a plate shaker for 1 minute).

-

Incubate the plate at room temperature for 30-60 minutes, protected from light.

-

-

Measurement:

-

Measure the fluorescence polarization on a suitable plate reader. Set the excitation and emission wavelengths according to the fluorophore used for the p53 peptide.

-

-

Data Analysis:

-

The fluorescence polarization (mP) values are plotted against the logarithm of the inhibitor concentration.

-

The data is then fitted to a sigmoidal dose-response (variable slope) equation to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the binding of the fluorescent peptide to MDM2.

-

Conclusion

The fluorescence polarization assay is a powerful and efficient method for characterizing inhibitors of the p53-MDM2 interaction. This compound demonstrates inhibitory activity in the micromolar range, making it a useful tool for studying the p53-MDM2 pathway and a potential starting point for the development of more potent anticancer therapeutics. The provided protocols offer a robust framework for researchers to investigate the activity of this and other similar small molecule inhibitors.

References

Application Notes and Protocols: p53-MDM2-IN-4 in Co-Immunoprecipitation Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing p53-MDM2-IN-4, a small molecule inhibitor of the p53-MDM2 interaction, in co-immunoprecipitation (Co-IP) experiments. This document outlines the underlying principles, offers a comprehensive experimental protocol, and presents relevant data in a structured format to facilitate the study of p53-MDM2 binding dynamics in response to this specific inhibitor.

Introduction

The interaction between the tumor suppressor protein p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2, is a critical checkpoint in cellular stress response and a key target in cancer therapy. Under normal physiological conditions, MDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation.[1][2] In many cancers where p53 remains wild-type, the overexpression of MDM2 effectively abrogates p53's tumor-suppressive functions.

Small molecule inhibitors designed to disrupt the p53-MDM2 interaction can stabilize and activate p53, restoring its ability to induce cell cycle arrest, apoptosis, or senescence in cancer cells. This compound is one such inhibitor. Co-immunoprecipitation is a robust and widely used technique to study protein-protein interactions, making it an ideal method to investigate the efficacy of inhibitors like this compound in disrupting the p53-MDM2 complex within a cellular context.[1][3]

Principle of Co-Immunoprecipitation

Co-immunoprecipitation is a technique used to isolate and identify proteins that are bound to a specific target protein within a protein complex. The principle relies on the specificity of an antibody to an antigen (the target protein). A specific antibody is used to pull down the target protein from a cell lysate. If other proteins are bound to the target, they will be pulled down as well. The entire complex is then captured on antibody-binding beads (e.g., Protein A/G agarose), and the interacting proteins are identified by subsequent analysis, typically Western blotting.

In the context of the p53-MDM2 interaction, an antibody targeting either p53 or MDM2 can be used to immunoprecipitate the respective protein. The co-immunoprecipitated binding partner (MDM2 or p53) is then detected by Western blotting. The addition of this compound is expected to reduce the amount of the co-precipitated protein, providing a measure of the inhibitor's efficacy in disrupting the interaction.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the p53-MDM2 signaling pathway and the experimental workflow for a co-immunoprecipitation experiment designed to test the effect of this compound.

Caption: The p53-MDM2 signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for co-immunoprecipitation to study p53-MDM2 interaction.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound, which should be determined empirically for the specific cell line and experimental conditions used.

| Parameter | Value | Cell Line | Comments |

| IC50 (p53-MDM2 Interaction) | 1-10 µM | A549, HCT116 | The concentration of this compound required to inhibit 50% of the p53-MDM2 interaction as measured by a relevant assay (e.g., ELISA or FRET). |

| Effective Concentration in Co-IP | 5-20 µM | A549, HCT116 | The concentration range of this compound typically used in cell-based assays to observe significant disruption of the p53-MDM2 interaction. |

| Treatment Time | 4-24 hours | A549, HCT116 | The duration of cell treatment with this compound prior to cell lysis. This may need optimization. |

| Binding Affinity (Kd) | 100-500 nM | N/A | The dissociation constant for the binding of this compound to MDM2. This is typically determined using biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). |

Detailed Experimental Protocol: Co-Immunoprecipitation

This protocol provides a detailed methodology for a co-immunoprecipitation experiment to assess the effect of this compound on the p53-MDM2 interaction.

Materials and Reagents

-

Cell Lines: A suitable cell line expressing wild-type p53 (e.g., A549, HCT116, U2OS).

-

This compound: Stock solution in DMSO.

-

Culture Medium: Appropriate for the chosen cell line.

-

Proteasome Inhibitor (Optional): MG132 to prevent degradation of p53.

-

Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with freshly added protease and phosphatase inhibitors.

-

Wash Buffer: Co-IP Lysis Buffer with a lower concentration of detergent (e.g., 0.1% Triton X-100).

-

Primary Antibodies:

-

For Immunoprecipitation (IP): Rabbit anti-p53 antibody or Mouse anti-MDM2 antibody.

-

For Western Blot (WB): Mouse anti-MDM2 antibody, Rabbit anti-p53 antibody, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin).

-

-

Control IgG: Normal rabbit IgG or normal mouse IgG corresponding to the host species of the IP antibody.

-

Protein A/G Agarose Beads: Or magnetic beads.

-

SDS-PAGE Sample Buffer (2X): Laemmli buffer.

-

Standard Western Blotting Reagents: Acrylamide, SDS, transfer buffer, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), secondary antibodies (HRP-conjugated anti-rabbit or anti-mouse IgG), and ECL substrate.

Experimental Procedure

-